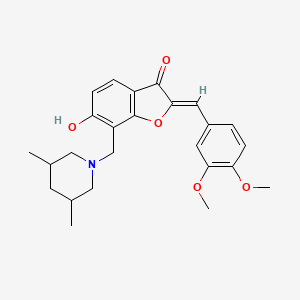

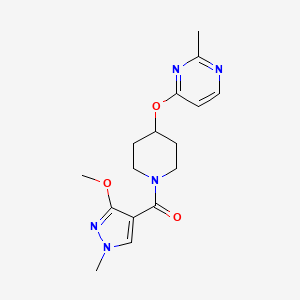

(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide, also known as BF-2.8, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BF-2.8 is a synthetic compound that belongs to the family of benzofuran derivatives. Its chemical structure consists of a benzofuran ring attached to a cyano group and a furan-2-ylmethyl group, which are linked to a prop-2-enamide moiety.8.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including our target molecule, have demonstrated potent anti-tumor effects. Researchers have observed inhibition of cell growth in various cancer cell lines. For instance, compound 36 exhibited significant inhibitory effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into the molecular mechanisms underlying this anti-tumor activity are ongoing.

Antibacterial Properties

Studies have highlighted the antibacterial potential of benzofuran derivatives. While specific data on our compound may be limited, it’s worth exploring its antibacterial effects against both standard and clinical strains. Investigating its mode of action and potential synergy with existing antibiotics could be valuable .

Anti-Viral Activity

The recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus (HCV) activity. Researchers consider it a potential therapeutic drug for HCV infection. Understanding its mechanism of action and optimizing its efficacy could lead to novel antiviral treatments .

Anticancer Agents

Novel scaffold compounds derived from benzofuran, such as benzothiophene and benzofuran hybrids, have been developed as anticancer agents. These molecules target specific pathways involved in cancer progression. Investigating our compound’s efficacy in preclinical models could provide valuable insights .

Synthetic Chemistry

Researchers have explored innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran derivatives. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions. These synthetic approaches contribute to the availability of diverse benzofuran derivatives for further research .

properties

IUPAC Name |

(Z)-3-(1-benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c18-10-13(17(20)19-11-14-5-3-7-21-14)9-15-8-12-4-1-2-6-16(12)22-15/h1-9H,11H2,(H,19,20)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERPWCWXDXRSCP-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)